molecular formula C9H10INO2 B1430938 Ethyl 2-(5-iodopyridin-2-yl)acetate CAS No. 1234615-80-5

Ethyl 2-(5-iodopyridin-2-yl)acetate

Cat. No.: B1430938
CAS No.: 1234615-80-5
M. Wt: 291.09 g/mol
InChI Key: BUIDYAAUCLLTAO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-iodopyridin-2-yl)acetate is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 5-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-iodopyridin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the iodination of 2-(pyridin-2-yl)acetic acid, followed by esterification with ethanol. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The esterification step involves refluxing the iodinated product with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes using high-purity reagents, efficient mixing, and precise temperature control during the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-iodopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-iodopyridin-2-yl)acetate depends on its specific application. In general, the compound interacts with molecular targets through its pyridine ring and ester functional group. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The iodine atom at the 5-position can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 2-(5-iodopyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:

This compound is unique due to the presence of the iodine atom, which imparts higher reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

ethyl 2-(5-iodopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDYAAUCLLTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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